N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, which is further substituted with benzyl, ethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the formation of the triazole ring followed by its fusion with the pyridazine ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine
- 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines
Uniqueness
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl, ethyl, and methyl groups enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H17N5 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-benzyl-3-ethyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-3-13-16-17-14-9-10-15(18-20(13)14)19(2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
VJPRFIZANLQHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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